6,7-dimethyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole
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Overview
Description
6,7-Dimethyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole is a heterocyclic compound with a molecular formula of C₉H₈N₄S. This compound is part of the imidazothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of an imidazole ring fused with a benzothiadiazole moiety, making it a unique and interesting compound for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-oxobutanoate with a suitable amine in the presence of a base, followed by cyclization to form the desired product . The reaction is usually carried out in a solvent such as 1,4-dioxane under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6,7-Dimethyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole: Another member of the imidazothiazole family with similar biological activities.
Benzo[d]imidazo[2,1-b]thiazole: Known for its antimicrobial and anticancer properties.
Imidazo[1,2-a]pyridine: Exhibits significant activity against multidrug-resistant tuberculosis.
Uniqueness
6,7-Dimethyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole is unique due to its specific structural features and the presence of both imidazole and benzothiadiazole rings. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C9H8N4S |
---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
6,7-dimethylimidazo[4,5-g][2,1,3]benzothiadiazole |
InChI |
InChI=1S/C9H8N4S/c1-5-10-9-7(13(5)2)4-3-6-8(9)12-14-11-6/h3-4H,1-2H3 |
InChI Key |
QSDGVTVIRAXBDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC3=NSN=C32 |
Origin of Product |
United States |
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